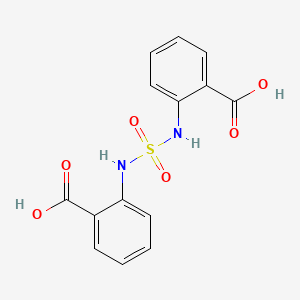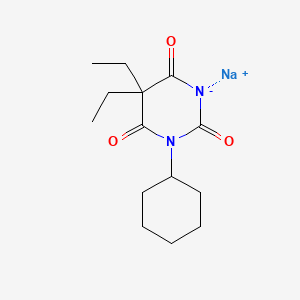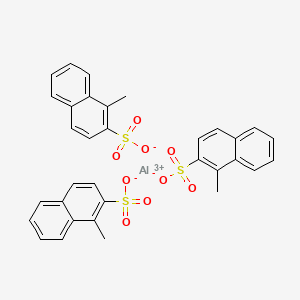
Aluminium 1-methylnaphthalenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum 1-methylnaphthalenesulfonate is a chemical compound with the molecular formula C11H10O3S·1/3Al. It is an aluminum salt of 1-methylnaphthalenesulfonic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of aluminum 1-methylnaphthalenesulfonate typically involves the reaction of 1-methylnaphthalenesulfonic acid with an aluminum salt, such as aluminum chloride. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or precipitation methods. The reaction conditions, including temperature and pH, are carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods: In industrial settings, the production of aluminum 1-methylnaphthalenesulfonate may involve large-scale reactors and continuous processing techniques. The use of advanced purification methods, such as recrystallization and filtration, ensures the high quality of the compound. The scalability of the production process allows for the efficient manufacture of aluminum 1-methylnaphthalenesulfonate for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Aluminum 1-methylnaphthalenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalene derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce naphthalene derivatives .
Applications De Recherche Scientifique
Aluminum 1-methylnaphthalenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Aluminum 1-methylnaphthalenesulfonate is utilized in the production of specialty chemicals, dyes, and pigments .
Mécanisme D'action
The mechanism of action of aluminum 1-methylnaphthalenesulfonate involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-Naphthalenesulfonic Acid: Similar in structure but lacks the aluminum component.
2-Naphthalenesulfonic Acid: Another sulfonic acid derivative with different positional isomerism.
Aluminum Sulfate: Contains aluminum but lacks the naphthalene moiety
Uniqueness: Aluminum 1-methylnaphthalenesulfonate is unique due to its combination of aluminum and naphthalenesulfonate, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Propriétés
Numéro CAS |
93951-49-6 |
|---|---|
Formule moléculaire |
C33H27AlO9S3 |
Poids moléculaire |
690.7 g/mol |
Nom IUPAC |
aluminum;1-methylnaphthalene-2-sulfonate |
InChI |
InChI=1S/3C11H10O3S.Al/c3*1-8-10-5-3-2-4-9(10)6-7-11(8)15(12,13)14;/h3*2-7H,1H3,(H,12,13,14);/q;;;+3/p-3 |
Clé InChI |
MWMYIWYQUFPVGJ-UHFFFAOYSA-K |
SMILES canonique |
CC1=C(C=CC2=CC=CC=C12)S(=O)(=O)[O-].CC1=C(C=CC2=CC=CC=C12)S(=O)(=O)[O-].CC1=C(C=CC2=CC=CC=C12)S(=O)(=O)[O-].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


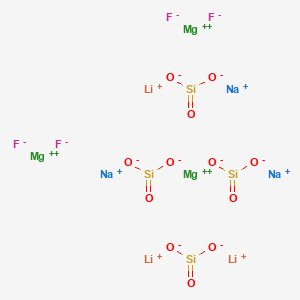
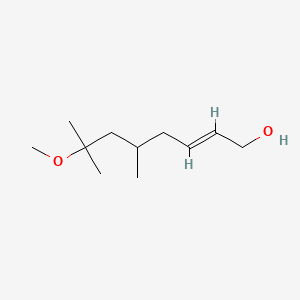
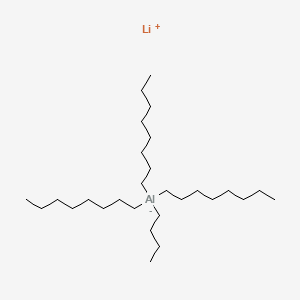
![2,3,4,12-Tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium bromide](/img/structure/B12651064.png)
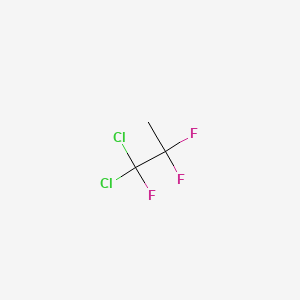
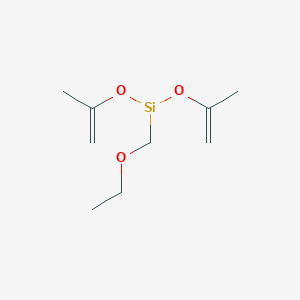
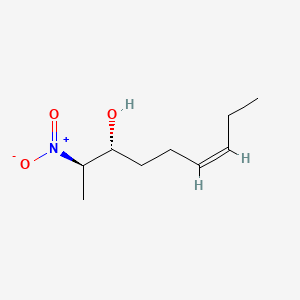
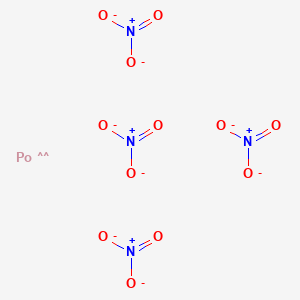

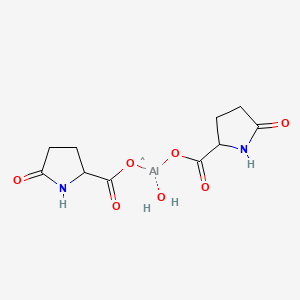
![2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]-](/img/structure/B12651097.png)
